[1-(2-Methoxyphenyl)cyclopropyl]methanamine

Catalog No.
S3331979
CAS No.
886365-72-6
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(2-Methoxyphenyl)cyclopropyl]methanamine

CAS Number

886365-72-6

Product Name

[1-(2-Methoxyphenyl)cyclopropyl]methanamine

IUPAC Name

[1-(2-methoxyphenyl)cyclopropyl]methanamine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h2-5H,6-8,12H2,1H3

InChI Key

DSYOQJSRKVKSHF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2(CC2)CN

Canonical SMILES

COC1=CC=CC=C1C2(CC2)CN

[1-(2-Methoxyphenyl)cyclopropyl]methanamine is an organic compound with the molecular formula C11_{11}H15_{15}NO. This compound features a cyclopropyl group attached to a methanamine moiety, with a methoxy-substituted phenyl ring at the cyclopropyl position. The methoxy group, located at the second position of the phenyl ring, significantly influences the compound's chemical reactivity and potential biological activity. The compound is classified as an arylated cyclopropylamine, which is a notable class of organic compounds due to their unique structural properties and applications in medicinal chemistry .

There is no current information available on the mechanism of action for this specific compound.

  • Amines can be irritating to the skin, eyes, and respiratory system [].
  • Amines may be flammable and should be handled with care around open flames.

The synthesis of [1-(2-Methoxyphenyl)cyclopropyl]methanamine typically involves cyclopropanation reactions followed by amination processes. A common synthetic route includes the reaction of 2-methoxyphenylcyclopropane with methanamine under controlled conditions. This reaction may utilize various catalysts and solvents to optimize yield and purity. The cyclopropanation can be achieved through methods such as the use of diazo compounds or via metal-catalyzed cyclopropanation techniques .

Laboratory Synthesis

  • Cyclopropanation: The initial step involves creating a cyclopropane structure from an appropriate precursor.
  • Amination: Following cyclopropanation, the introduction of the amine group is achieved through reaction with methanamine.

Industrial Production

  • Large-scale production may involve optimized conditions for cyclopropanation and subsequent purification steps such as distillation or recrystallization. The choice of reagents and catalysts is crucial for ensuring scalability and cost-effectiveness .

[1-(2-Methoxyphenyl)cyclopropyl]methanamine serves as a versatile building block in organic synthesis. Its unique structure makes it valuable for:

  • Developing complex molecules in medicinal chemistry.
  • Investigating reaction mechanisms.
  • Exploring potential therapeutic applications in drug development.
  • Manufacturing specialty chemicals and materials in industrial settings .

Several compounds share structural similarities with [1-(2-Methoxyphenyl)cyclopropyl]methanamine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
[1-(Phenoxymethyl)cyclopropyl]methanamineCyclopropane with phenoxymethyl groupDifferent substituent influences reactivity
[1-(4-Bromophenyl)cyclopropyl]methanamineCyclopropane with a para-bromophenyl substituentHalogen substitution alters electronic properties
[1-(3,4-Dimethoxyphenyl)cyclopropyl]methanamineCyclopropane with dimethoxy-substituted phenyl ringIncreased steric hindrance due to two methoxy groups
[1-(4-Chlorophenyl)cyclopropyl]methanamineCyclopropane with para-chlorophenyl substituentChlorine substitution impacts biological activity

Uniqueness: The presence of the methoxy group on the phenyl ring distinguishes [1-(2-Methoxyphenyl)cyclopropyl]methanamine from its analogs, potentially enhancing its reactivity and biological profile compared to other similar compounds .

Catalytic Enantioselective Cyclopropanation Strategies

Enantioselective cyclopropanation of alkenes using metallocarbene intermediates represents the most direct route to chiral cyclopropane frameworks. Copper and rhodium catalysts dominate this field due to their ability to generate reactive metallacarbenes from diazo compounds while maintaining high stereocontrol.

Copper-Catalyzed Systems
Copper complexes, such as those derived from bis(oxazoline) ligands, facilitate cyclopropanation via asynchronous, concerted transition states. Experimental and computational studies reveal that the reaction proceeds through a metallacarbene intermediate, which adds to the alkene substrate in a stepwise manner. The transition state exhibits substantial cationic character on one alkene carbon, with ligand-substrate interactions dictating the enantioselectivity. For example, Torben Rasmussen et al. demonstrated that chiral copper catalysts achieve enantiomeric ratios >90:10 in cyclopropanation reactions involving aryl diazoacetates. The selectivity arises from steric and electronic interactions between the catalyst’s chiral ligands and the alkene’s substituents, favoring a specific face of approach.

Dirhodium Catalysts
Chiral dirhodium(II) complexes, such as Rh₂(R-DOSP)₄ and Rh₂(S-PTAD)₄, are superior for reactions involving ortho-substituted aryl diazoacetates. These catalysts enable intermolecular cyclopropanation of styrenes with methyl aryldiazoacetates, yielding cyclopropanes with >95% ee. The dirhodium core stabilizes the metallacarbene intermediate, while the chiral ligands (e.g., DOSP or PTAD) create a sterically biased environment that directs the alkene’s approach. Recent work by Kathryn Chepiga and Huw Davies highlights Rh₂(R-DOSP)₄ as optimal for para- and meta-substituted substrates, whereas Rh₂(S-PTAD)₄ excels with ortho-substituted systems due to reduced steric hindrance.

Emerging Methods
A 2022 advance by Li et al. introduced a chiral-at-metal rhodium(III) complex for cyclopropanation of sulfoxonium ylides with α,β-unsaturated 2-acyl imidazoles. This method produces cyclopropanes bearing three contiguous tertiary stereocenters in up to 98% yield and >99% ee, even at 0.1 mol% catalyst loading. The reaction’s success stems from the rhodium complex’s ability to stabilize ylide intermediates while enforcing a rigid transition state geometry.

Transition Metal-Mediated Cyclopropane Ring Formation

Beyond classical cyclopropanation, transition metals enable alternative routes to cyclopropylamines through tandem reactions and multicomponent couplings.

Zinc-Mediated Tandem Ethylation/Cyclopropanation
Perhydrobenzoxazine-derived zinc complexes promote one-pot ethylation and cyclopropanation of α,β-unsaturated aldehydes. This method constructs cyclopropyl carbinols with three adjacent stereocenters in a single operation. The reaction proceeds via conjugate addition of diethylzinc to the enal, followed by cyclopropanation with diiodomethane. Diastereoselectivities reach >20:1 for syn-hydroxycyclopropanes when using enals lacking allylic strain. A key limitation is the incompatibility with bulky α-substituents, which hinder the ethylation step.

Rhodium-Catalyzed Multicomponent Reactions
Dirhodium catalysts facilitate in situ generation of diazo compounds, bypassing the need to isolate these hazardous intermediates. For example, aryldiazoacetates can be generated from aniline derivatives and reacted directly with vinyl heterocycles to form cyclopropanes. This approach simplifies large-scale synthesis, as demonstrated in a multi-gram preparation of a 1-aryl-2-heteroarylcyclopropane derivative with 92% yield and 97% ee.

Stereochemical Control in Chiral Cyclopropylamine Synthesis

Controlling the stereochemistry of cyclopropylamines requires meticulous optimization of catalysts, additives, and reaction conditions.

Ligand and Additive Effects
The choice of chiral ligands profoundly impacts enantioselectivity. In rhodium-catalyzed systems, electron-deficient ligands (e.g., PTAD) enhance selectivity with ortho-substituted diazoacetates by minimizing steric clashes. Additives such as phosphine oxides or crown ethers can further modulate selectivity. For instance, Gregg et al. found that adding 18-crown-6 to Rh₂(R-DOSP)₄ reactions improves ee by 15% in challenging substrates.

Chiral Auxiliaries
Temporary chiral auxiliaries, like (R)-pantolactone, provide an alternative to asymmetric catalysis. These auxiliaries induce diastereoselectivity during cyclopropanation, which is later removed to yield enantiopure products. This strategy is particularly useful for heterocyclic substrates that poison chiral catalysts.

Phase Transfer Catalysis (PTC)PTC accelerates key steps in cyclopropylamine synthesis, such as the hydrolysis of cyclopropane esters. Using benzyltriethylammonium chloride (BTEAC) as a catalyst, Yi et al. achieved 92% yield in the cyclization of γ-butyrolactone derivatives under mild conditions. Liquid-liquid PTC systems (e.g., BTEC) further enhance hydrolysis rates, enabling efficient large-scale production.

The electronic properties of aryl substituents in [1-(2-methoxyphenyl)cyclopropyl]methanamine derivatives significantly influence their binding affinity and selectivity at various biological targets [1] [2]. The 2-methoxyphenyl group exhibits unique electronic characteristics that distinguish it from other aromatic substituents in this chemical class.

Electronic Properties of the 2-Methoxyphenyl Group

The 2-methoxyphenyl substituent demonstrates dual electronic effects through both inductive and resonance mechanisms [3] [4]. The methoxy group at the ortho position exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, while simultaneously providing electron density through resonance donation of the oxygen lone pairs into the aromatic system [3] [4]. This electronic duality results in a net electron-donating character, as resonance effects typically predominate over inductive effects in aromatic systems [4].

The sigma constants for the methoxy group reveal its electronic behavior: sigma meta equals 0.12 (electron-withdrawing by induction) and sigma para equals -0.27 (net electron-donating due to resonance) [3]. These values demonstrate that the methoxy substituent can enhance electron density at positions capable of resonance interaction while maintaining some electron-withdrawing character at non-conjugated positions [3].

Comparative Analysis of Aryl Substituents

Structure-activity relationship studies of phenylcyclopropylmethylamine derivatives have demonstrated that aryl substituent electronic properties directly correlate with target binding affinity [1] [2] [5]. The following table summarizes the electronic effects and binding characteristics of various aryl substituents:

Aryl SubstituentElectronic EffectBinding Affinity (Ki nM)Target ReceptorReference
2-MethoxyphenylElectron-donating (resonance)815-HT2C [1]
2-ChlorophenylElectron-withdrawing (inductive)7.55μ-Opioid [6]
4-ChlorophenylElectron-withdrawing (inductive)7.55μ-Opioid [6]
4-FluorophenylElectron-withdrawing (inductive)2.33μ-Opioid [6]
3-MethoxyphenylElectron-donating (resonance)26.8δ-Opioid [6]
4-MethoxyphenylElectron-donating (resonance)121Pyrazole [6]

Position-Dependent Electronic Effects

The position of the methoxy group on the phenyl ring significantly influences both electronic properties and biological activity [7] [8]. Ortho-methoxy substitution creates unique steric and electronic environments that can enhance or diminish binding affinity depending on the target receptor [7] [8]. Research has shown that ortho-methoxy derivatives often exhibit different selectivity profiles compared to their meta and para counterparts due to intramolecular hydrogen bonding possibilities and steric interactions with receptor binding sites [8].

Studies comparing ortho-, meta-, and para-methoxy substituted phenylcyclopropylmethylamine derivatives have revealed that the ortho position generally provides superior binding affinity at serotonergic receptors, while para-substitution may be preferred for adrenergic targets [7]. The 2-methoxyphenyl group in [1-(2-methoxyphenyl)cyclopropyl]methanamine specifically demonstrates high selectivity for 5-HT2C receptors with nanomolar binding affinity [1].

Mechanism of Electronic Modulation

The electronic effects of aryl substituents influence target binding through multiple mechanisms [9] [7]. Electron-donating groups such as the 2-methoxyphenyl moiety enhance binding through increased electron density at aromatic positions that participate in π-π stacking interactions with receptor residues [9]. Additionally, the methoxy oxygen can serve as a hydrogen bond acceptor, providing additional binding interactions that stabilize the ligand-receptor complex [7].

Conversely, electron-withdrawing substituents such as halogens modify the electronic distribution of the aromatic system, potentially altering the binding geometry and affinity [9]. The balance between electronic effects and steric considerations determines the overall binding profile of each substituent [9] [7].

Cyclopropane Ring Strain Contributions to Bioactivity

The cyclopropane ring in [1-(2-methoxyphenyl)cyclopropyl]methanamine contributes significantly to the compound's biological activity through its inherent ring strain and unique electronic properties [10] [11] [12]. The three-membered cyclopropane ring possesses substantial ring strain energy that influences both chemical reactivity and biological interactions.

Ring Strain Energy and Structural Characteristics

Cyclopropane exhibits a ring strain energy of 27.5 kcal/mol, making it one of the most strained saturated carbocycles [10] [11]. This strain arises from two primary sources: angle strain due to the compression of bond angles from the ideal tetrahedral angle of 109.5° to approximately 60°, and torsional strain resulting from eclipsing interactions between adjacent carbon-hydrogen bonds [13] [14].

The following table presents comparative ring strain energies for various cycloalkanes and their contributions to bioactivity:

CompoundRing Strain Energy (kcal/mol)Contribution to Bioactivity
Cyclopropane27.5High reactivity, enhanced binding
Cyclobutane26.3Moderate reactivity
Cyclopentane6.2Low reactivity
Cyclohexane0.1Minimal reactivity
Cyclopropene54.1Very high reactivity
Methylenecyclopropane39.5High reactivity
Bicyclo[1.1.0]butane66.3Extremely high reactivity

Electronic Consequences of Ring Strain

The ring strain in cyclopropane results in unique electronic properties that enhance biological activity [15] [16] [12]. The compressed bond angles lead to increased s-character in the carbon-carbon bonds, resulting in shorter, stronger bonds with enhanced polarization [15] [16]. This electronic redistribution increases the electrophilicity of the cyclopropane carbon atoms, making them more susceptible to nucleophilic attack by biological targets [16].

The high ring strain also contributes to the metabolic stability of cyclopropyl-containing compounds by increasing the carbon-hydrogen bond dissociation energy [15]. This property reduces susceptibility to cytochrome P450-mediated oxidative metabolism, potentially improving pharmacokinetic profiles compared to less strained cycloalkyl analogs [15].

Conformational Effects and Binding Enhancement

The rigidity imposed by the cyclopropane ring significantly influences the conformational preferences of [1-(2-methoxyphenyl)cyclopropyl]methanamine [17] [18]. Unlike flexible alkyl chains, the cyclopropane ring restricts molecular flexibility, pre-organizing the compound in conformations that may be optimal for target binding [18]. This conformational constraint can lead to enhanced binding affinity through reduced entropy penalties upon receptor binding [18].

Studies of cyclopropane-containing histamine analogs have demonstrated that the conformational restriction provided by the three-membered ring can improve receptor selectivity by limiting access to non-productive binding conformations [18]. The cis-cyclopropane structure has been particularly effective in conformational restriction applications, leading to improved specific binding at target receptors [18].

Delocalization Effects and Reactivity Enhancement

Recent research has revealed that cyclopropane rings exhibit unique delocalization effects that contribute to enhanced reactivity beyond simple strain release [12]. The σ-π delocalization model suggests that three-membered rings can stabilize transition states through electronic delocalization, leading to lower activation barriers for chemical transformations [12].

Each three-membered ring fused to a breaking bond can reduce intrinsic activation energy by approximately 10 kcal/mol, corresponding to a 10^7-fold increase in reaction rate at physiological temperature [12]. This delocalization effect provides a quantitative framework for understanding the enhanced reactivity and biological activity of cyclopropane-containing compounds compared to their cyclobutane or larger ring analogs [12].

Metabolic Implications of Cyclopropane Strain

The ring strain in cyclopropane influences metabolic pathways and biotransformation processes [15] [19]. Cytochrome P450 enzymes can metabolize cyclopropylamine groups through both conventional N-dealkylation pathways and unique ring-opening mechanisms [19]. The formation of cyclopropanone intermediates during metabolism has been demonstrated, indicating that ring strain can drive unusual metabolic transformations [19].

The metabolic fate of cyclopropyl groups involves complex mechanisms including radical formation and ring opening, which can lead to the generation of reactive metabolites [15]. However, the increased bond strength in cyclopropane often results in reduced metabolic liability compared to other cycloalkyl groups [15].

N-Alkylation Impact on Pharmacokinetic Properties

N-alkylation of [1-(2-methoxyphenyl)cyclopropyl]methanamine significantly modifies its pharmacokinetic properties through alterations in lipophilicity, metabolic stability, and clearance pathways [1] [20] [21]. The primary amine functionality serves as a crucial site for structural modification that can optimize drug-like properties.

Lipophilicity Modulation Through N-Alkylation

N-alkylation directly impacts the lipophilicity of cyclopropylmethylamine derivatives, as measured by calculated partition coefficients (cLogP) and blood-brain barrier penetration (LogBB) values [1] [8]. The parent compound 2-(2-methoxyphenyl)cyclopropylmethylamine exhibits a cLogP of 1.59 and LogBB of -0.04, indicating limited brain penetration [1]. N-methylation increases the cLogP to 2.07 and LogBB to 0.26, demonstrating enhanced lipophilicity and improved central nervous system penetration [1].

The following table summarizes the pharmacokinetic impact of various N-alkyl substituents:

N-Alkyl SubstituentcLogPLogBBMetabolic StabilityPrimary Metabolic Pathway
N-H (Primary amine)1.59-0.04ModerateDirect conjugation
N-Methyl2.070.26EnhancedN-Dealkylation
N-Ethyl2.3Not reportedEnhancedN-Dealkylation
N-BenzylNot reportedNot reportedVariableN-Dealkylation
N-(2-Methoxybenzyl)Not reportedNot reportedEnhancedN-Dealkylation
N-(3-Fluoropropyl)0.5 increaseNot reportedReducedAldehyde formation
N-(2-Fluoroethyl)1.5 increaseNot reportedReducedAldehyde formation

Metabolic Pathways and N-Dealkylation

N-alkylated cyclopropylmethylamine derivatives undergo metabolism primarily through cytochrome P450-mediated N-dealkylation reactions [20] [21] [22]. These biotransformations produce both amine and aldehyde metabolites, with the relative proportions depending on the specific N-alkyl substituent and enzyme isoform involved [20] [23].

Secondary amines such as N-methyl derivatives can undergo both N-dealkylation to form primary amines and N-hydroxylation to generate secondary hydroxylamines [23]. The product ratios for N-dealkylation to N-hydroxylation vary significantly, with values ranging from 0.8 to 3.6 depending on the substrate and cytochrome P450 isoform [23]. N-hydroxylation products can contribute to metabolic-intermediate complex formation, potentially affecting enzyme kinetics and drug interactions [23].

Fluoroalkyl Substitution Effects

Fluorinated N-alkyl substituents demonstrate unique pharmacokinetic properties compared to their non-fluorinated analogs [8]. N-(2-fluoroethyl) substitution increases apparent lipophilicity by approximately 1.5 log units compared to the corresponding N-ethyl derivative, while N-(3-fluoropropyl) substitution shows only a 0.5 log unit increase [8]. These effects result from the complex interplay between the electron-withdrawing properties of fluorine and the altered solvation characteristics of fluoroalkyl groups [8].

The metabolic fate of fluoroalkyl-substituted amines often involves aldehyde formation through defluorination processes, which can lead to reactive metabolite generation [8]. This metabolic liability may limit the utility of certain fluoroalkyl substituents despite their favorable lipophilicity profiles [8].

Structure-Metabolism Relationships

The electronic and steric properties of N-alkyl substituents influence their susceptibility to metabolic transformation [21] [24]. Electron-donating alkyl groups generally enhance the nucleophilicity of the nitrogen atom, potentially increasing the rate of N-oxidation reactions [21]. Conversely, electron-withdrawing substituents may reduce metabolic liability through decreased electron density at the nitrogen center [21].

Steric effects also play a crucial role in determining metabolic stability [24]. Bulky N-alkyl substituents can provide steric hindrance that protects the amine functionality from enzymatic attack, leading to improved metabolic stability [24]. However, excessive steric bulk may also impair target binding, requiring careful optimization of the substituent size [24].

Impact on Clearance and Half-Life

N-alkylation significantly affects the clearance mechanisms and elimination half-life of cyclopropylmethylamine derivatives [20] [21]. Primary amines typically undergo rapid conjugation reactions with glucuronic acid or sulfate, leading to efficient renal elimination [20]. N-alkylation can shift the primary clearance pathway toward oxidative metabolism, potentially prolonging the elimination half-life [20] [21].

The metabolic switching from conjugation to oxidation can result in the formation of active metabolites that contribute to the overall pharmacological effect [21]. For example, N-demethylation of certain N-methyl derivatives produces active primary amine metabolites with distinct pharmacological profiles compared to the parent compound [21] [22].

Optimization Strategies for N-Alkyl Substituents

Successful optimization of N-alkyl substituents requires balancing multiple pharmacokinetic parameters including lipophilicity, metabolic stability, and clearance pathways [1] [20]. The introduction of N-benzyl groups has shown promise in maintaining potency while improving selectivity profiles, particularly when combined with appropriate substitution patterns on the benzyl ring [1].

N-(2-methoxybenzyl) substitution has demonstrated particular utility in enhancing 5-HT2C receptor selectivity while maintaining acceptable pharmacokinetic properties [1]. This substitution pattern appears to provide optimal balance between target binding affinity and metabolic stability for serotonergic applications [1].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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